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Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase selectivity of ML315, a potent

inhibitor of the Cdc2-like kinase (CLK) and dual-specificity tyrosine-phosphorylation-regulated

kinase (DYRK) families. Understanding the cross-reactivity profile of a chemical probe is crucial

for the accurate interpretation of experimental results and for the development of selective

therapeutic agents. This document presents quantitative data on ML315's interactions with a

broad panel of kinases, details the experimental methodologies used for these assessments,

and visualizes the key signaling pathways involved.

Data Presentation: Kinase Selectivity Profile of
ML315
The following table summarizes the inhibitory activity of ML315 against its primary targets and

a selection of off-target kinases. The data is compiled from a comprehensive kinase panel

screening, providing a quantitative measure of selectivity.
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Data sourced from the NIH Molecular Libraries Program Probe Report for ML315.

Experimental Protocols
The kinase selectivity of ML315 was primarily determined using a high-throughput, active site-

directed competition binding assay known as KINOMEscan™.

KINOMEscan™ Assay Protocol
This assay quantitatively measures the binding of a test compound (ML315) to a large panel of

human kinases.

Principle: The assay is based on the competition between the test compound and an

immobilized, active-site-directed ligand for binding to the kinase active site. The amount of

kinase captured on the solid support is inversely proportional to the affinity of the test

compound.

Methodology:

Kinase Preparation: A diverse panel of human kinases are expressed, purified, and tagged

(e.g., with DNA).

Ligand Immobilization: A proprietary, broadly active kinase inhibitor is biotinylated and

immobilized on streptavidin-coated magnetic beads.
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Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and

the test compound (ML315) at a fixed concentration (typically 10 µM).

Washing: Unbound components are removed by washing the beads.

Elution and Quantification: The bound kinase is eluted, and the amount is quantified using

quantitative PCR (qPCR) of the DNA tag.

Data Analysis: The amount of kinase detected in the presence of the test compound is

compared to a DMSO control. The results are expressed as a percentage of the control,

where a lower percentage indicates stronger binding of the test compound.

Signaling Pathway and Experimental Workflow
Diagrams
CLK and DYRK Signaling Pathways
The Cdc2-like kinases (CLKs) and dual-specificity tyrosine-phosphorylation-regulated kinases

(DYRKs) are key regulators of various cellular processes, most notably pre-mRNA splicing.

They phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the

spliceosome. Dysregulation of these kinases is implicated in several diseases, including cancer

and neurodegenerative disorders.
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Caption: ML315 inhibits CLK and DYRK kinases, preventing the phosphorylation of SR

proteins and thereby modulating pre-mRNA splicing.

Experimental Workflow for Kinase Profiling
The general workflow for assessing the cross-reactivity of a kinase inhibitor like ML315 using a

competition binding assay is a multi-step process designed for high-throughput screening.
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Caption: A streamlined workflow for determining the kinase selectivity profile of a test

compound like ML315.

To cite this document: BenchChem. [ML315: A Comparative Guide to Kinase Cross-
Reactivity]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b560325#cross-reactivity-of-ml-315-with-other-kinase-
families]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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